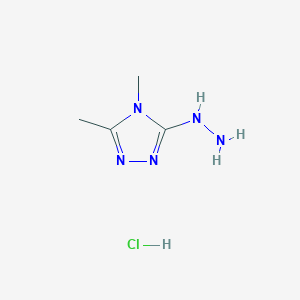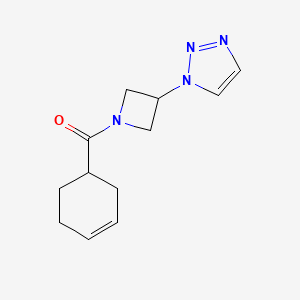
3-hydrazinyl-4,5-dimethyl-4H-1,2,4-triazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-hydrazinyl-4,5-dimethyl-4H-1,2,4-triazole hydrochloride” is a chemical compound with the CAS Number: 2031268-92-3 . It has a molecular weight of 163.61 . The compound is a powder at room temperature .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, which include “3-hydrazinyl-4,5-dimethyl-4H-1,2,4-triazole hydrochloride”, has been a subject of research . Various methods have been reported, including the use of secondary amides and hydrazides .Molecular Structure Analysis
The InChI code for this compound is 1S/C4H9N5.ClH/c1-3-7-8-4(6-5)9(3)2;/h5H2,1-2H3,(H,6,8);1H . This indicates that the compound consists of a 1,2,4-triazole heterocycle .Chemical Reactions Analysis
The 1,2,4-triazole moiety is shown to be a useful directing group for Ru-catalyzed C-H arylation . This suggests that “3-hydrazinyl-4,5-dimethyl-4H-1,2,4-triazole hydrochloride” could potentially participate in similar reactions.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The IR absorption spectra of related compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .Applications De Recherche Scientifique
Reactivity and Synthesis Applications
The reactivity of hydrazine derivatives, including 3-hydrazinyl-4,5-dimethyl-4H-1,2,4-triazole, plays a crucial role in synthesizing various heterocyclic compounds. For instance, hydrazine derivatives react with isothiocyanates, leading to the formation of 1,2,4-triazole-3,5-diamine derivatives in one-pot reactions, showcasing moderate to high yields under specific conditions (Liu & Iwanowicz, 2003). This method's efficiency and selectivity highlight the compound's utility in synthesizing structurally diverse triazoles.
Corrosion Inhibition
Triazole derivatives, including those related to 3-hydrazinyl-4,5-dimethyl-4H-1,2,4-triazole, exhibit significant potential as corrosion inhibitors. Studies have shown that these compounds can effectively protect metals against corrosion in acidic environments, such as hydrochloric acid solutions. The adsorption of these derivatives on metal surfaces follows Langmuir's adsorption isotherm, suggesting a strong and efficient inhibition mechanism. The inhibition efficiency of these compounds has been evaluated through various techniques, revealing their potential in corrosion protection applications (Bentiss et al., 2007; Lagrenée et al., 2002).
Ligand in Coordination Chemistry
In coordination chemistry, 3-hydrazinyl-4,5-dimethyl-4H-1,2,4-triazole derivatives serve as ligands to form various metal complexes. These complexes are studied for their structural and electronic properties, offering insights into the ligand's coordination behavior and the resulting impact on the metal center's characteristics. The synthesis of Rh(I) carbene complexes and their transformation into dicarbonyl derivatives provides valuable information on the ligand's σ-donor ability and its influence on the metal-ligand interaction (Alcarazo et al., 2005).
Safety And Hazards
Orientations Futures
The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . This suggests that “3-hydrazinyl-4,5-dimethyl-4H-1,2,4-triazole hydrochloride” and similar compounds could be of interest in future research and drug discovery efforts.
Propriétés
IUPAC Name |
(4,5-dimethyl-1,2,4-triazol-3-yl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5.ClH/c1-3-7-8-4(6-5)9(3)2;/h5H2,1-2H3,(H,6,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTZFOLGOCXADB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)NN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydrazinyl-4,5-dimethyl-4H-1,2,4-triazole hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(3-chloro-2-methylphenyl)-2-(2-chloro-6-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2712203.png)

![N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2712207.png)
![3-amino-N-(naphthalen-1-yl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2712208.png)

![N-(2,3-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2712210.png)

![9-(3-chlorophenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2712213.png)



